Cas no 935-30-8 (Azonan-2-one)

아조난-2-온(Azonan-2-one)은 고리형 케톤 화합물로, 유기 합성 및 약물 개발 분야에서 중요한 중간체 역할을 합니다. 이 화합물은 9개의 탄소 원자로 구성된 아조닌 고리를 갖추고 있으며, 고리 내 카보닐기(-C=O)가 반응성을 부여합니다. 구조적 안정성과 중간 정도의 극성으로 다양한 용매에 대한 용해도가 우수합니다. 특히, 입체 장애가 적어 친핵성 첨가 반응이나 환원 반응에 적합하며, 약물 후보물질의 골격 구성에 활용됩니다. 합성 경로가 비교적 간단하고 수율이 높은 점이 실용적 장점으로 평가됩니다.
Azonan-2-one structure
Azonan-2-one structure
Product Name:Azonan-2-one
CAS 번호:935-30-8
MF:C8H15NO
메가와트:141.210802316666
MDL:MFCD00003273
CID:83226
PubChem ID:13632
Update Time:2025-07-13

Azonan-2-one 화학적 및 물리적 성질

이름 및 식별자

    • 2-Azacyclononanone
    • 8-octanelactam
    • Capryloctam
    • Caprylolactam
    • omega-Octalactam
    • 8-Octanolactam
    • azonan-2-one
    • &omega
    • ω-Caprylolactam
    • ω-Octanolactam
    • 2-perhydroazoninone
    • 8-aminooctanoic acid lactam
    • azacyclononan-2-one
    • Capryllactam
    • 2H-AZONIN-2-ONE, OCTAHYDRO-
    • Cyclooctanone lactam
    • Octamethylenimine, 2-oxo-
    • Octahydro-2H-azonin-2-one
    • 1H-Azonin-2(3H)-one, hexahydro-
    • Octanoic acid, 8-amino-, lactam
    • .eta.-Capryllactam
    • .omega.-Caprylolactam
    • 1-Azacyclononan-2-one
    • YDLSUFFXJYEVHW-UHFFFAOYSA-N
    • azaperhydroonin-2-one
    • 8-Oct
    • Octahydro-2H-azonin-2-one (ACI)
    • 1-Aza-2-cyclononanone
    • 2-Oxooctamethyleneimine
    • NSC 59017
    • η-Capryllactam
    • ω-Octalactam
    • DTXSID60239450
    • Z1203730756
    • InChI=1/C8H15NO/c10-8-6-4-2-1-3-5-7-9-8/h1-7H2,(H,9,10
    • AI3-52527
    • 8-Octanolactam;Caprylolactam
    • SY048836
    • D74918
    • SCHEMBL18745901
    • omega-Caprylolactam
    • omega-Octanolactam
    • CHEMBL137132
    • BRN 0109775
    • octanolactam
    • 2-Azonanone #
    • EINECS 213-300-3
    • CO18000000
    • AKOS006221227
    • cis-Octahydro-2-azoninone
    • Octanoic acid, lactam
    • ALBB-030254
    • NSC59017
    • AS-57037
    • NS00039571
    • OCTANOIC ACID,8-AMINO,LACTAM
    • 935-30-8
    • EN300-246709
    • O-Octalactam
    • CS-0090258
    • O0162
    • .omega.-Octalactam
    • NIOSH/CO1800000
    • 2-Azacyclononanone, 98%
    • NSC-59017
    • SCHEMBL222312
    • 5-21-06-00516 (Beilstein Handbook Reference)
    • 2-azacyclo-nonanone
    • 2-Azoninone, octahydro-, (Z)-
    • Q63396131
    • MFCD00003273
    • Aza-2-cyclononanone
    • Azonan-2-one
    • MDL: MFCD00003273
    • 인치: 1S/C8H15NO/c10-8-6-4-2-1-3-5-7-9-8/h1-7H2,(H,9,10)
    • InChIKey: YDLSUFFXJYEVHW-UHFFFAOYSA-N
    • 미소: O=C1CCCCCCCN1
    • BRN: 0109775

계산된 속성

  • 정밀분자량: 141.11500
  • 동위원소 질량: 141.115364
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 112
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 3
  • 소수점 매개변수 계산 참조값(XlogP): 0.7
  • 토폴로지 분자 극성 표면적: 29.1

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 0.9938 (rough estimate)
  • 융해점: 75.0 to 78.0 deg-C
  • 비등점: 151°C/8mmHg(lit.)
  • 플래시 포인트: 150.9±11.9 °C
  • 굴절률: 1.4811 (estimate)
  • 용해도: Soluble in methanol (almost transparency).
  • PSA: 29.10000
  • LogP: 1.78560
  • 용해성: 미확정
  • 증기압: 0.0±1.2 mmHg at 25°C

Azonan-2-one 보안 정보

Azonan-2-one 세관 데이터

  • 세관 번호:29337900

Azonan-2-one 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
O0162-10G
ω-Octalactam
935-30-8 >98.0%(GC)
10g
¥1600.00 2024-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
O159932-25g
Azonan-2-one
935-30-8 >98.0%(GC)
25g
¥1766.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
O159932-1g
Azonan-2-one
935-30-8 >98.0%(GC)
1g
¥152.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
O159932-5g
Azonan-2-one
935-30-8 >98.0%(GC)
5g
¥515.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
O159932-100g
Azonan-2-one
935-30-8 >98.0%(GC)
100g
¥5991.90 2023-09-01
TRC
B407548-100mg
Azonan-2-one
935-30-8
100mg
$ 58.00 2023-04-18
TRC
B407548-500mg
Azonan-2-one
935-30-8
500mg
$ 75.00 2023-04-18
TRC
B407548-1g
Azonan-2-one
935-30-8
1g
$ 110.00 2023-04-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X72555-1g
2-AZACYCLONONANONE
935-30-8 ≥98%
1g
¥128.0 2023-09-05
Ambeed
A180098-1g
2-Azacyclononanone
935-30-8 98%
1g
$14.0 2025-04-15

Azonan-2-one 합성 방법

합성 방법 1

반응 조건
1.1 Catalysts: Cobalt(II) perchlorate ,  Methanesulfonic acid, 1,1,1-trifluoro-, samarium(3+) salt (3:1) Solvents: Acetonitrile ;  2 h, 80 °C
참조
The Effective Catalyst (Cobalt Salt/Lewis Acid) for Beckmann Rearrangement of Cycloalkanone Oximes to Lactams under Mild Conditions
Komeda, Masahiro; Ozaki, Ayana; Hayashi, Keita; Sumimoto, Michinori; Hori, Kenji; et al, International Journal of Organic Chemistry, 2015, 5(2), 57-62

합성 방법 2

반응 조건
1.1 Catalysts: 1,1,1,4,4,4-Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol ,  1-Methyl 2-boronobenzoate Solvents: Nitromethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, 50 °C
참조
Scope and Mechanism of a True Organocatalytic Beckmann Rearrangement with a Boronic Acid/Perfluoropinacol System under Ambient Conditions
Mo, Xiaobin; Morgan, Timothy D. R.; Ang, Hwee Ting; Hall, Dennis G., Journal of the American Chemical Society, 2018, 140(15), 5264-5271

합성 방법 3

반응 조건
1.1 Catalysts: Cyanuric chloride Solvents: Cyclooctane ;  0.5 h, 113 °C
참조
Preparation of amides from ketoximes
, Germany, , ,

합성 방법 4

반응 조건
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ;  20 min, 25 °C; 30 min, 50 °C
참조
Synthesis of heparin delivery agent N-(salicyloyl)-8-aminocaprylic acid
Ding, Ya; Zhang, Can, Zhongguo Yaoke Daxue Xuebao, 2003, 34(6), 496-499

합성 방법 5

반응 조건
1.1 Reagents: Sodium azide Catalysts: Silica ,  Sulfuric acid ;  30 min, 60 °C
참조
Silica sulfuric acid as a reusable catalyst for the conversion of ketones into amides by a Schmidt reaction under solvent-free conditions
Eshghi, Hossein; Hassankhani, Asadollah; Mosaddegh, Elaheh, Journal of Chemical Research, 2006, (4), 218-219

합성 방법 6

반응 조건
1.1 Reagents: Sodium azide Solvents: Ethyl acetate ;  30 min, 50 °C
1.2 Reagents: Sulfuric acid ;  50 °C; 2 h, 50 °C; 50 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
참조
Diversity-oriented synthesis of medium-sized cyclophanes via the photo-fries rearrangement of N-aryl lactams
Szczesniak, Piotr; Furman, Bartlomiej, Reaction Chemistry & Engineering, 2023, 8(8), 1923-1929

합성 방법 7

반응 조건
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Formic acid ;  16 h, rt → 110 °C
참조
Synthesis of cyclic peptide mimetics by the successive ring expansion of lactams
Stephens, Thomas C.; Lodi, Mahendar; Steer, Andrew M.; Lin, Yun; Gill, Matthew T.; et al, Chemistry - A European Journal, 2017, 23(54), 13314-13318

합성 방법 8

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Formic acid
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
참조
Preparation of ω-(salicyloylamino)alkanoic acids
, World Intellectual Property Organization, , ,

합성 방법 9

반응 조건
1.1 Catalysts: Aluminum chloride
참조
A facile Beckmann rearrangement of oximes with AlCl3 in the solid state
Ghiaci, M.; Imanzadeh, G. Hassan, Synthetic Communications, 1998, 28(12), 2275-2280

합성 방법 10

반응 조건
1.1 Reagents: Potassium periodate Catalysts: Di-μ-chlorodichlorobis[(1,2,3,6,7,8-η)-2,7-dimethyl-2,6-octadiene-1,8-diyl]dirut… Solvents: Water ;  0.5 h, 100 °C
참조
Efficient tandem process for the catalytic deprotection of N-allyl amides and lactams in aqueous media: a novel application of the bis(allyl)-ruthenium(IV) catalysts [Ru(η3:η2:η3-C12H18)Cl2] and [{Ru(η3:η3-C10H16)(μ-Cl)Cl}2]
Cadierno, Victorio; Gimeno, Jose; Nebra, Noel, Chemistry - A European Journal, 2007, 13(23), 6590-6594

합성 방법 11

반응 조건
1.1 Reagents: Dabco Solvents: Tetrahydrofuran ,  Water ;  18 h, reflux; reflux → rt
참조
Intramolecular Staudinger ligation: A powerful ring-closure method to form medium-sized lactams
David, Olivier; Messter, Wim J. N.; Bieraeugel, Hans; Schoemaker, Hans E.; Hiemstra, Henk; et al, Angewandte Chemie, 2003, 42(36), 4373-4375

합성 방법 12

반응 조건
1.1 Reagents: Sodium azide Catalysts: Ferric hydrogen sulfate ;  25 min, 50 °C
참조
Ferric hydrogen sulfate catalyzed Schmidt reaction of ketones to amides under solvent-free conditions
Eshghi, Hossein, Journal of the Chinese Chemical Society (Taipei, 2006, 53(4), 987-990

합성 방법 13

반응 조건
1.1 Catalysts: Titanium (montmorillonite complexes) Solvents: Benzonitrile ;  18 h, 110 °C
참조
Titanium cation-exchanged montmorillonite as an active heterogeneous catalyst for the Beckmann rearrangement under mild reaction conditions
Mitsudome, Takato; Matsuno, Tsuyoshi; Sueoka, Shoichiro; Mizugaki, Tomoo; Jitsukawa, Koichiro; et al, Tetrahedron Letters, 2012, 53(39), 5211-5214

합성 방법 14

반응 조건
1.1 Reagents: Sulfuric acid
참조
The Beckmann reactions: rearrangements, elimination-additions, fragmentations, and rearrangement-cyclizations
Gawley, Robert E., Organic Reactions (Hoboken, 1988, 35,

합성 방법 15

반응 조건
1.1 Reagents: Iron chloride (FeCl3)
참조
Solvent free Beckmann rearrangement of ketoximes by anhydrous ferric chloride
Khodaei, M. M.; Meybodi, F. A.; Rezai, N.; Salehi, P., Synthetic Communications, 2001, 31(13), 2047-2050

합성 방법 16

반응 조건
1.1 Reagents: Hydroxyamine hydrochloride ,  Sodium bisulfate ;  3 min, 44 - 46 °C
참조
Organic synthesis in solid media. Alumina supported sodium hydrogen sulfate as an effective and reusable catalyst for 'one-pot' synthesis of amides from ketones in dry media under microwave irradiation
Gopalakrishnan, M.; Sureshkumar, P.; Kanagarajan, V.; Thanusu, J., Letters in Organic Chemistry, 2005, 2(5), 444-446

합성 방법 17

반응 조건
1.1 Reagents: Iodine
참조
Reactions of 1-halo-1-nitroso- and 1-halo-1-nitrocycloalkanes with triphenylphosphine. A new synthesis of lactams
Sakai, Ikuo; Kawabe, Norio; Ohno, Masaji, Bulletin of the Chemical Society of Japan, 1979, 52(11), 3381-3

합성 방법 18

반응 조건
1.1 Reagents: Triethylgallium ;  3 - 5 °C
참조
Triethylgallium
Findley, Thomas J. K.; Vogel, Johannes C.; Procter, David J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-3

합성 방법 19

반응 조건
1.1 Reagents: Dibutyltin oxide Solvents: Toluene ;  16 h, reflux
참조
A novel synthetic route of fused tricyclic framework quinoline derivatives from readily available aliphatic amino carboxylic acid substrates
Mohammed, Shireen, Oriental Journal of Chemistry, 2019, 35(2), 611-617

합성 방법 20

반응 조건
1.1 Catalysts: Trifluoromethanesulfonic acid ,  Borate(1-), tetrafluoro-, cobalt(2+) (2:1) Solvents: Acetonitrile ;  2 h, 80 °C
참조
Low environmental load process for the Beckmann rearrangement of cycloalkanone oximes by Bronsted acid catalyst with cobalt salts
Yamamoto, Hidetoshi; Komeda, Masahiro; Ozaki, Ayana; Sumimoto, Michinori; Hori, Kenji; et al, International Journal of Organic Chemistry, 2015, 5(3), 147-152

Azonan-2-one Raw materials

Azonan-2-one Preparation Products

Azonan-2-one 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:935-30-8)Azonan-2-one
주문 번호:A855564
인벤토리 상태:in Stock
재다:25g/100g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:55
가격 ($):197.0/778.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:935-30-8)2-氮杂环壬酮
주문 번호:LE2471803;LE14142
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:39
가격 ($):discuss personally
Email:18501500038@163.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:935-30-8)Azonan-2-one
A855564
순결:99%/99%
재다:25g/100g
가격 ($):197.0/778.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:935-30-8)2-氮杂环壬酮
LE2471803;LE14142
순결:99%/99%
재다:25KG,200KG,1000KG/25KG,200KG,1000KG
가격 ($):문의/문의
Email